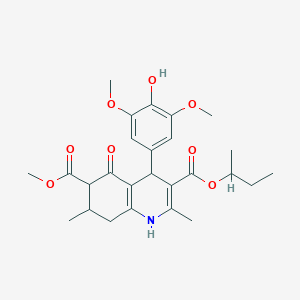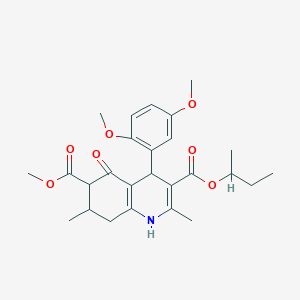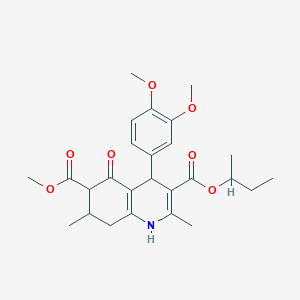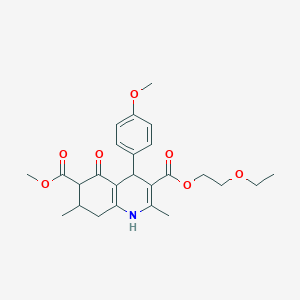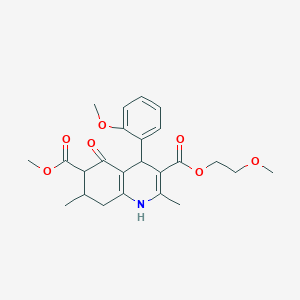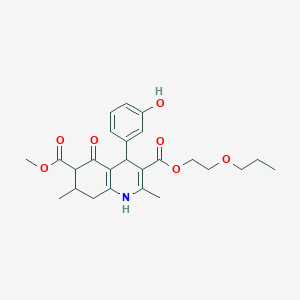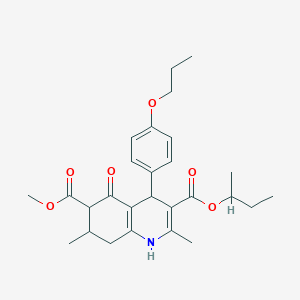![molecular formula C19H22FN3O2S B4262377 N-[2-(4-fluorophenyl)ethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B4262377.png)
N-[2-(4-fluorophenyl)ethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide
描述
N-[2-(4-fluorophenyl)ethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide is a chemical compound that has shown potential in scientific research. This compound is also known as FE-PEPA and has been used in studies related to neuroscience and neuropharmacology. The purpose of
作用机制
FE-PEPA binds to the ligand-binding domain of AMPA receptors and induces a conformational change that leads to the opening of the ion channel. This results in an influx of cations, such as sodium and calcium, which depolarizes the postsynaptic neuron and leads to the generation of an action potential. The mechanism of action of FE-PEPA has been well characterized in scientific literature.
Biochemical and Physiological Effects:
FE-PEPA has been shown to enhance synaptic transmission in the brain by selectively activating AMPA receptors. This leads to an increase in excitatory postsynaptic potentials and an increase in the frequency of miniature excitatory postsynaptic potentials. FE-PEPA has also been shown to enhance long-term potentiation, which is a cellular mechanism that underlies learning and memory.
实验室实验的优点和局限性
FE-PEPA has several advantages for lab experiments. It is a selective AMPA receptor agonist, which allows for the specific activation of these receptors. This makes it a useful tool for studying the function of AMPA receptors in the brain. Additionally, FE-PEPA has a long half-life, which allows for prolonged activation of AMPA receptors. However, FE-PEPA has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experimental setups. Additionally, FE-PEPA has not been extensively studied in vivo, which limits its potential applications.
未来方向
There are several future directions for research involving FE-PEPA. One potential area of research is the development of water-soluble derivatives of FE-PEPA, which would make it easier to use in experimental setups. Additionally, FE-PEPA could be used in combination with other compounds to study the function of AMPA receptors in more complex systems, such as neuronal networks. Finally, FE-PEPA could be used to study the role of AMPA receptors in neurological disorders, such as Alzheimer's disease and epilepsy.
Conclusion:
FE-PEPA is a chemical compound that has shown potential in scientific research related to neuroscience and neuropharmacology. It is a selective AMPA receptor agonist that has been used to study the function of these receptors in the brain. FE-PEPA has a well-characterized mechanism of action and has been shown to enhance synaptic transmission and long-term potentiation. While FE-PEPA has some limitations for lab experiments, there are several future directions for research involving this compound.
科学研究应用
FE-PEPA has been used in scientific research to study the function of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that play a key role in synaptic plasticity, which is important for learning and memory. FE-PEPA has been shown to selectively activate AMPA receptors, making it a useful tool for studying the function of these receptors.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c20-15-5-3-14(4-6-15)7-8-21-18(24)12-17-19(25)22-9-10-23(17)13-16-2-1-11-26-16/h1-6,11,17H,7-10,12-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGERFLWOOXRJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCCC2=CC=C(C=C2)F)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



